sulfo-Cyanine7 dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfo-Cyanine7 dicarboxylic acid (Сy7 analogue) is a water soluble, bifunctional NIR dye derivative bearing two carboxylic acid functional groups.
Scientific Research Applications
Catalysis and Chemical Reactions
Sulfo-Cyanine7 dicarboxylic acid is involved in catalytic activities in asymmetric Mannich-type reactions, useful in the creation of chiral compounds with high enantioselectivities. This application is significant in organic chemistry for synthesizing valuable chiral β-amino phosphonates and β-amino sulfones, as demonstrated by Hashimoto et al. (2011) (Hashimoto et al., 2011).
Nanotechnology and Material Science
In the field of nanotechnology and material science, research by Goli-Jolodar et al. (2016) shows the use of similar sulfonated compounds in the synthesis of polyhydroquinoline derivatives through Hantzsch condensation (Goli-Jolodar et al., 2016). This illustrates the utility of this compound in creating novel nanomaterials.
Biomedical Applications
In the biomedical field, a study by Pham et al. (2005) highlights the synthesis and application of a water-soluble near-infrared dye for cancer detection using optical imaging. This dye, related to this compound, demonstrates the potential of such compounds in developing molecular-based beacons for cancer detection (Pham et al., 2005).
Analytical Chemistry
A study by Qiao et al. (2009) utilized a water-soluble sulfo-indocyanine dye for protein derivatization, followed by high-performance liquid chromatography with fluorescence detection. This application is crucial in analytical chemistry for enhancing the sensitivity and accuracy of protein analysis (Qiao et al., 2009).
Sulfonation and Bioactivation
Research by Surh (1998) discusses the role of sulfo-conjugation in the bioactivation of benzylic and allylic alcohols. This study indicates the diverse biochemical interactions and transformations involving sulfonated compounds, including those similar to this compound (Surh, 1998).
Properties
Molecular Formula |
C42H51KN2O10S2 |
---|---|
Molecular Weight |
847.09 |
IUPAC Name |
potassium;(2E)-1-(5-carboxypentyl)-2-[(2E)-2-[3-[(E)-2-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C42H52N2O10S2.K/c1-41(2)33-27-31(55(49,50)51)18-20-35(33)43(24-9-5-7-14-39(45)46)37(41)22-16-29-12-11-13-30(26-29)17-23-38-42(3,4)34-28-32(56(52,53)54)19-21-36(34)44(38)25-10-6-8-15-40(47)48;/h16-23,26-28H,5-15,24-25H2,1-4H3,(H3-,45,46,47,48,49,50,51,52,53,54);/q;+1/p-1 |
InChI Key |
QEBLXZAXBRSTPL-UHFFFAOYSA-M |
SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=CC(=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)CCCCCC(=O)O)C.[K+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
sulfo-Cyanine7 dicarboxylic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.